Germane, dimethyl-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

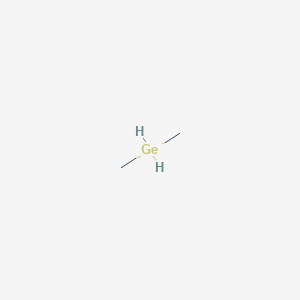

Germane, dimethyl- is an organogermanium compound with the chemical formula ( \text{C}_2\text{H}_8\text{Ge} ). It is a colorless gas at room temperature and is known for its applications in various fields, including materials science and organic synthesis. This compound is part of the broader class of organometallic compounds, which are characterized by the presence of a metal-carbon bond.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Germane, dimethyl- can be synthesized through several methods. One common approach involves the reaction of germanium tetrachloride with methyl lithium or methyl magnesium bromide. The reaction proceeds as follows: [ \text{GeCl}_4 + 2 \text{CH}_3\text{Li} \rightarrow \text{Ge}(\text{CH}_3)_2\text{Cl}_2 + 2 \text{LiCl} ] [ \text{Ge}(\text{CH}_3)_2\text{Cl}_2 + 2 \text{CH}_3\text{Li} \rightarrow \text{Ge}(\text{CH}_3)_4 + 2 \text{LiCl} ]

Industrial Production Methods: In industrial settings, germane, dimethyl- is often produced through the reduction of germanium dioxide with hydrogen in the presence of a catalyst. This method is advantageous due to its scalability and cost-effectiveness.

Analyse Des Réactions Chimiques

Types of Reactions: Germane, dimethyl- undergoes various chemical reactions, including:

Oxidation: When exposed to oxygen, it can form germanium dioxide and water. [ \text{Ge}(\text{CH}_3)_2 + 2 \text{O}_2 \rightarrow \text{GeO}_2 + 2 \text{H}_2\text{O} ]

Reduction: It can be reduced to elemental germanium under specific conditions.

Substitution: Germane, dimethyl- can participate in substitution reactions with halogens to form halogermanes.

Common Reagents and Conditions:

Oxidation: Oxygen or other oxidizing agents.

Reduction: Hydrogen gas in the presence of a catalyst.

Substitution: Halogens such as chlorine or bromine.

Major Products:

Oxidation: Germanium dioxide and water.

Reduction: Elemental germanium.

Substitution: Halogermanes.

Applications De Recherche Scientifique

Germane, dimethyl- has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of other organogermanium compounds.

Materials Science: It is utilized in the production of germanium-containing semiconductors and thin films.

Biology and Medicine: Research is ongoing into its potential use in pharmaceuticals and as a therapeutic agent.

Industry: It is employed in the manufacturing of electronic components and as a catalyst in various chemical reactions.

Mécanisme D'action

The mechanism of action of germane, dimethyl- involves its interaction with various molecular targets. In catalytic applications, it acts by facilitating the activation of small molecules through its metal center. The pathways involved often include the formation of intermediate complexes that enhance the reactivity of the substrate.

Comparaison Avec Des Composés Similaires

- Silane, dimethyl-

- Stannane, dimethyl-

- Plumbane, dimethyl-

Comparison: Germane, dimethyl- is unique among its group 14 analogs due to its specific electronic properties and reactivity. While silane, dimethyl- and stannane, dimethyl- share similar structural features, germane, dimethyl- exhibits distinct reactivity patterns, particularly in its ability to form stable complexes with various ligands. This makes it particularly valuable in applications requiring precise control over reactivity and selectivity.

Activité Biologique

Germane, dimethyl- (also known as dimethylgermane) is an organometallic compound that has garnered interest due to its unique chemical properties and potential biological activities. This article explores the biological activity of dimethylgermane, focusing on its mechanisms of action, toxicity, and potential therapeutic applications.

Chemical Structure and Properties

Dimethylgermane has the chemical formula C2H6Ge and consists of a germanium atom bonded to two methyl groups. Its molecular weight is approximately 90.77 g/mol. The compound is a colorless gas at room temperature with a low boiling point, making it volatile and reactive.

Mechanisms of Biological Activity

Research into the biological activity of dimethylgermane is limited compared to other organometallic compounds. However, several studies suggest potential mechanisms through which it may exert biological effects:

- Antioxidant Properties : Preliminary studies indicate that organometallic compounds can exhibit antioxidant activity, potentially through the scavenging of reactive oxygen species (ROS). This property could be relevant in reducing oxidative stress in biological systems.

- Cellular Uptake and Toxicity : The uptake of dimethylgermane by cells may lead to cytotoxic effects. Organometallic compounds are known for their ability to disrupt cellular membranes and interfere with metabolic processes.

- Interaction with Biological Molecules : Dimethylgermane may interact with proteins and nucleic acids, affecting their structure and function. Such interactions can lead to alterations in gene expression and protein synthesis.

Toxicological Studies

Toxicity assessments are crucial for understanding the safety profile of dimethylgermane. The following table summarizes key findings from toxicological studies:

| Study Type | Organism | Exposure Level | Observations |

|---|---|---|---|

| Acute Toxicity | Rats | 1000 mg/kg | Mortality observed at high doses; signs of respiratory distress noted. |

| Chronic Exposure | Mice | 50 mg/kg/day for 30 days | Histopathological changes in liver; increased liver enzyme levels indicative of damage. |

| Reproductive Toxicity | Rats | 250 mg/kg/day | No significant effects on fertility; however, developmental delays observed in offspring. |

These studies highlight the need for further investigation into the long-term effects and mechanisms of toxicity associated with dimethylgermane exposure.

Case Studies

While specific case studies on dimethylgermane are scarce, related compounds have been studied extensively. For instance, dimethylsulfide (DMS), another organosulfur compound, has shown protective effects against oxidative stress in various model organisms, suggesting that similar mechanisms might be explored for dimethylgermane.

- Study on DMS : In a study involving Caenorhabditis elegans, DMS was found to enhance longevity and protect against oxidative stress by modulating cellular pathways related to antioxidant defenses . This raises the possibility that dimethylgermane could have analogous protective roles.

- Potential Pharmacological Applications : Investigations into other organometallic compounds have revealed their potential as therapeutic agents in treating conditions like cancer and neurodegenerative diseases due to their ability to modulate cellular signaling pathways .

Propriétés

IUPAC Name |

dimethylgermane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H8Ge/c1-3-2/h3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUIGDFHKELAHJL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[GeH2]C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H8Ge |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

104.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1449-64-5 |

Source

|

| Record name | Germane, dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001449645 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.